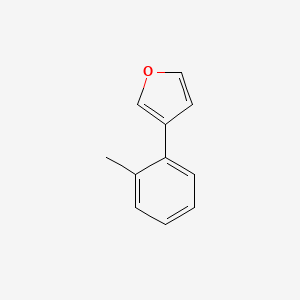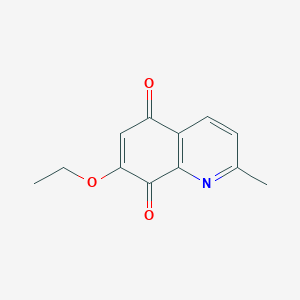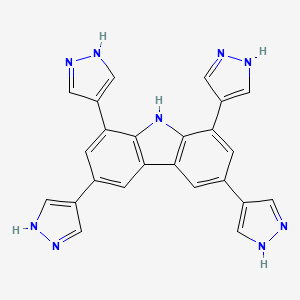
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is a complex organic compound characterized by the presence of four pyrazole groups attached to a central carbazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole typically involves the following steps:
Formation of Pyrazole Groups: The pyrazole groups are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Attachment to Carbazole Core: The synthesized pyrazole groups are then attached to the carbazole core through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,8-Tetra(1H-pyrazol-4-yl)pyrene: Similar structure but with a pyrene core instead of a carbazole core.
1,3,6,8-Tetra(1H-imidazol-4-yl)carbazole: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is unique due to its specific combination of pyrazole groups and a carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H17N9 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1,3,6,8-tetrakis(1H-pyrazol-4-yl)-9H-carbazole |
InChI |
InChI=1S/C24H17N9/c1-13(15-5-25-26-6-15)3-21-22-4-14(16-7-27-28-8-16)2-20(18-11-31-32-12-18)24(22)33-23(21)19(1)17-9-29-30-10-17/h1-12,33H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
XOIRHLGNKPRZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)C4=CNN=C4)C5=CNN=C5)C6=CNN=C6)C7=CNN=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

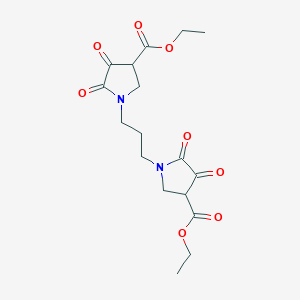
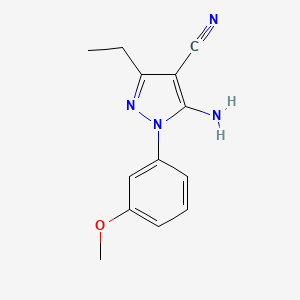
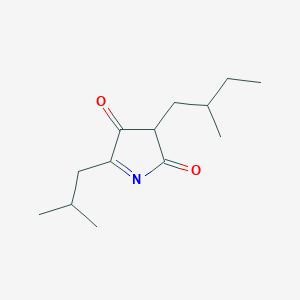
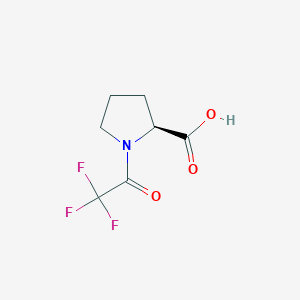
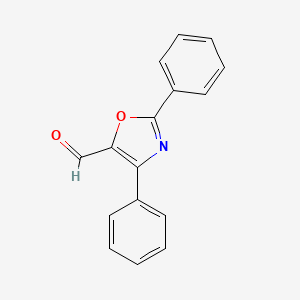

![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
